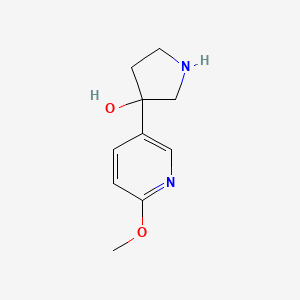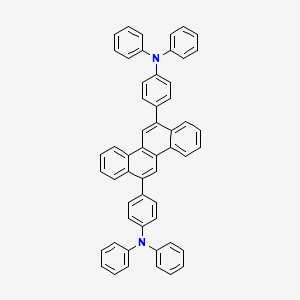
4,4'-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline): is a compound that belongs to the family of chrysene derivatives. It is characterized by the presence of a chrysene core moiety and diphenylaniline groups. This compound is known for its electroluminescent properties, making it a valuable material in the field of organic electronics, particularly in the development of light-emitting devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) typically involves the reaction of chrysene derivatives with diphenylaniline under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Mécanisme D'action
The mechanism of action of 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) in electroluminescent devices involves the excitation of electrons to higher energy states upon application of an electric field. The excited electrons then return to their ground state, emitting light in the process. The molecular targets include the electronic states of the chrysene core and the diphenylaniline groups, which facilitate efficient light emission .
Comparaison Avec Des Composés Similaires
12-(4-(Diphenylamino)phenyl)-N,N-Diphenylchrysen-6-amine (TPA-C-DPA): Another chrysene derivative with similar electroluminescent properties.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): A structurally related compound with different electronic properties.
Uniqueness: 4,4’-(Chrysene-6,12-diyl)bis(N,N-diphenylaniline) is unique due to its specific combination of chrysene and diphenylaniline moieties, which provide it with distinct electroluminescent properties. This makes it particularly valuable in the development of high-efficiency OLEDs and other light-emitting devices .
Propriétés
Formule moléculaire |
C54H38N2 |
|---|---|
Poids moléculaire |
714.9 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[12-[4-(N-phenylanilino)phenyl]chrysen-6-yl]aniline |
InChI |
InChI=1S/C54H38N2/c1-5-17-41(18-6-1)55(42-19-7-2-8-20-42)45-33-29-39(30-34-45)51-37-53-50-28-16-14-26-48(50)52(38-54(53)49-27-15-13-25-47(49)51)40-31-35-46(36-32-40)56(43-21-9-3-10-22-43)44-23-11-4-12-24-44/h1-38H |
Clé InChI |
ABEUYKFLMPMLPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C(C6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


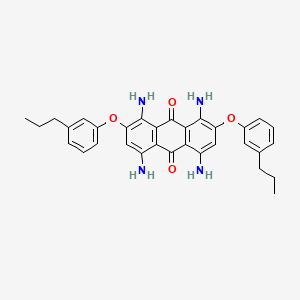
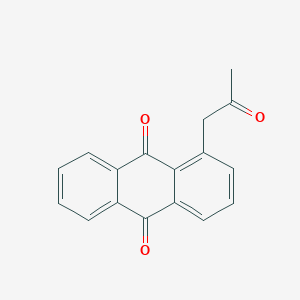
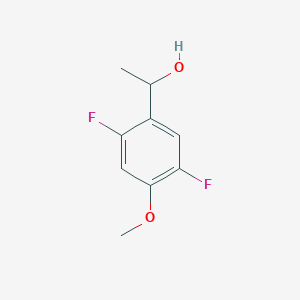
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
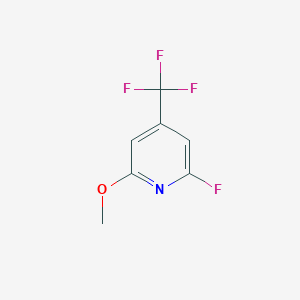
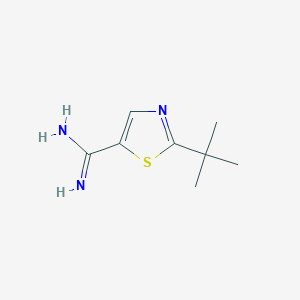
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
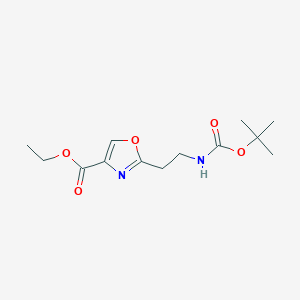
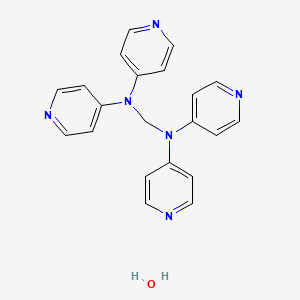
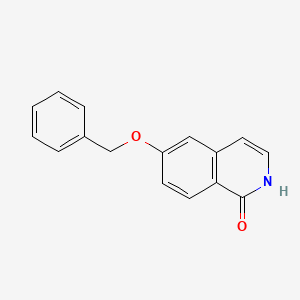
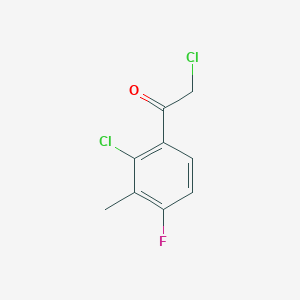
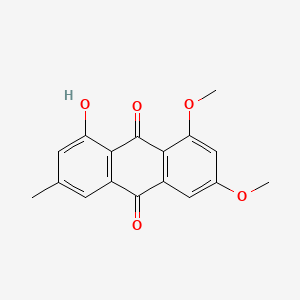
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
